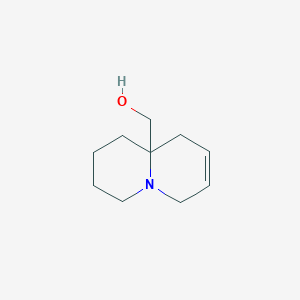

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3,4,6,9-hexahydroquinolizin-9a-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLMPPJWVYLFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC=CCC2(C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol typically involves the reduction of quinolizine derivatives. One common method is the hydrogenation of quinolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature and atmospheric pressure. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated quinolizine derivatives.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, such as ketones, alcohols, and ethers

Wissenschaftliche Forschungsanwendungen

1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.

Medicine: The compound is being explored for its potential therapeutic applications. Its derivatives are being tested for their efficacy in treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol and selected analogs:

Key Observations:

Hydrogenation Degree: The target compound’s hexahydro structure implies partial unsaturation, which may enhance reactivity compared to octahydro analogs (fully saturated) .

Substituent Effects :

- The hydroxymethyl group at 9a in the target compound may facilitate hydrogen bonding, influencing solubility and interactions with biological targets.

- Methoxy and isobutyl groups in ’s compound alter electronic properties and lipophilicity, impacting membrane permeability .

Stereochemical Considerations: Compounds like ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol emphasize stereospecificity, where substituent positions (e.g., 1 vs. 9a) affect 3D conformation and bioactivity .

Q & A

Basic Questions

Q. How can researchers design a reliable synthetic pathway for 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol?

- Methodological Answer : Begin by analyzing the compound’s stereochemical configuration (e.g., [(1R,4R,9aR)-isomer in ]) to select appropriate starting materials. Use retrosynthetic analysis to identify feasible intermediates. Incorporate Design of Experiments (DoE) principles to optimize reaction parameters (temperature, solvent, catalysts) and minimize side products . Purification steps should leverage techniques like column chromatography or recrystallization, guided by predicted solubility data (e.g., logP from ). Validate each synthetic step with thin-layer chromatography (TLC) or mass spectrometry.

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly NOESY experiments to assess spatial proximity of protons. Single-crystal X-ray diffraction (as in ) provides definitive stereochemical assignment. Pair these with computational methods like Density Functional Theory (DFT) to simulate and cross-validate NMR chemical shifts and coupling constants .

Q. How do theoretical frameworks guide experimental design for studying this compound’s reactivity?

- Methodological Answer : Theoretical models (e.g., molecular orbital theory, transition state analysis) help predict reaction pathways and selectivity. For example, the compound’s quinolizidine scaffold ( ) suggests susceptibility to nucleophilic attack at specific positions. Use frontier molecular orbital (FMO) calculations to identify reactive sites and design experiments targeting functionalization or degradation pathways .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 1,2,3,4,6,9-Hexahydroquinolizin-9a-ylmethanol with high enantiomeric purity?

- Methodological Answer : Implement a multi-level factorial design to evaluate interactions between variables (e.g., catalyst loading, temperature, solvent polarity). Use response surface methodology (RSM) to model enantiomeric excess (ee) as a function of these parameters. For chiral resolution, combine asymmetric catalysis (e.g., chiral ligands) with high-performance liquid chromatography (HPLC). Statistical software (e.g., JMP, Minitab) can automate data analysis to identify optimal conditions .

Q. What computational strategies reconcile discrepancies between predicted and experimental physicochemical properties?

- Methodological Answer : Discrepancies in properties like logP or pKa may arise from solvation effects or conformational flexibility. Employ molecular dynamics (MD) simulations to assess solvent interactions and conformational ensembles. Compare predicted ( ) vs. experimental data using regression analysis. Adjust force fields or quantum mechanical parameters in software like Gaussian or COMSOL to improve predictive accuracy .

Q. How can AI-driven platforms enhance the scalability of synthesis for this compound?

- Methodological Answer : Integrate AI tools (e.g., COMSOL Multiphysics) for real-time reaction monitoring and adaptive process control. Train machine learning models on historical reaction data to predict yield and impurity profiles under scaled-up conditions. Use digital twins to simulate industrial reactors and identify bottlenecks (e.g., heat transfer limitations) before physical implementation .

Q. What protocols ensure robust analysis of conflicting data from spectroscopic and chromatographic techniques?

- Methodological Answer : Establish a validation hierarchy: prioritize crystallographic data () for structural confirmation, followed by NMR and HPLC. For discrepancies (e.g., unexpected peaks in HPLC), perform spiking experiments with synthesized standards. Use chemometric tools (e.g., principal component analysis) to deconvolute overlapping signals and assign uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.